molecular formula C7H16N2O3S B12515930 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate

3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate

Cat. No.: B12515930
M. Wt: 208.28 g/mol
InChI Key: RILPVBCCHVYIJF-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate is an organic ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and good solubility in water and organic solvents. These characteristics make it a valuable compound in various industrial and scientific applications.

Preparation Methods

The synthesis of 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate typically involves the reaction of 1-ethyl-3-methylimidazole with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The general reaction scheme is as follows:

    Synthesis of 1-ethyl-3-methylimidazole: This can be achieved by reacting imidazole with ethylamine under suitable conditions.

    Formation of this compound: The 1-ethyl-3-methylimidazole is then reacted with methanesulfonic acid to form the mesylate salt.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The mesylate group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like water or organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions. Its ionic nature and stability make it suitable for use in green chemistry applications.

    Biology: The compound is used in the extraction and purification of biomolecules due to its ability to dissolve a wide range of substances.

    Medicine: Research is being conducted on its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.

    Industry: It is used in electrochemical applications, such as in the development of batteries and capacitors, due to its high ionic conductivity.

Mechanism of Action

The mechanism by which 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate exerts its effects is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other molecules in the system.

Comparison with Similar Compounds

3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate can be compared with other similar ionic liquids, such as:

  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium tetrafluoroborate
  • 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

These compounds share similar properties, such as high thermal stability and low volatility, but differ in their specific applications and reactivity. The unique combination of the ethyl and mesylate groups in this compound provides distinct solubility and reactivity characteristics that can be advantageous in certain applications.

Properties

Molecular Formula

C7H16N2O3S

Molecular Weight

208.28 g/mol

IUPAC Name

3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;methanesulfonate

InChI

InChI=1S/C6H12N2.CH4O3S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-5H,3,6H2,1-2H3;1H3,(H,2,3,4)

InChI Key

RILPVBCCHVYIJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C[NH+](C=C1)C.CS(=O)(=O)[O-]

Origin of Product

United States

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